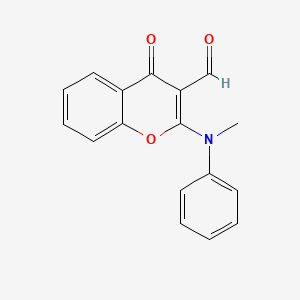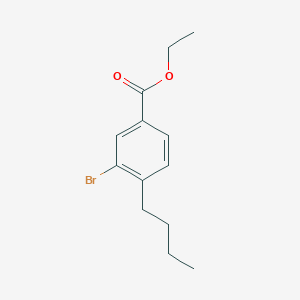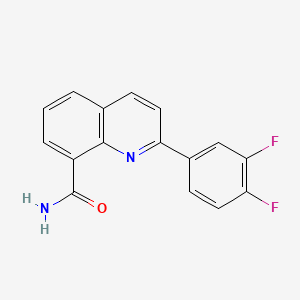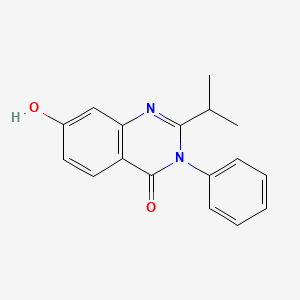
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid typically involves the reaction of 4-bromo-2,5-dimethylphenol with 2-ethylhexanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: 4-((2-Ethylhexyl)oxy)-2,5-dimethylphenol.
Reduction: 4-((2-Ethylhexyl)oxy)-2,5-dimethylphenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of (4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the ethylhexyl and dimethyl substituents.
4-(Methoxy)phenylboronic acid: Similar structure but with a methoxy group instead of the ethylhexyl group.
2,5-Dimethylphenylboronic acid: Lacks the ethylhexyl group but retains the dimethyl substituents.
Uniqueness
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid is unique due to the presence of the bulky ethylhexyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in certain applications.
Propriétés
Numéro CAS |
409359-66-6 |
|---|---|
Formule moléculaire |
C16H27BO3 |
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
[4-(2-ethylhexoxy)-2,5-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C16H27BO3/c1-5-7-8-14(6-2)11-20-16-10-12(3)15(17(18)19)9-13(16)4/h9-10,14,18-19H,5-8,11H2,1-4H3 |
Clé InChI |
ASHGDVXEZCGLDC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1C)OCC(CC)CCCC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


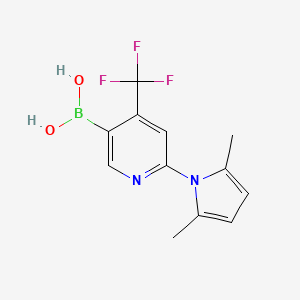

![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
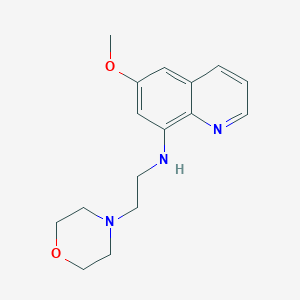
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)


